molecular formula C16H24N2O3 B5137605 N-(3-BUTOXYPROPYL)-4-ACETAMIDOBENZAMIDE

N-(3-BUTOXYPROPYL)-4-ACETAMIDOBENZAMIDE

Cat. No.: B5137605
M. Wt: 292.37 g/mol
InChI Key: YRDYFBHQVLDZFF-UHFFFAOYSA-N
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Description

N-(3-Butoxypropyl)-4-acetamidobenzamide is a synthetic organic compound characterized by a benzamide core substituted with an acetamide group at the para position and a 3-butoxypropyl chain attached to the nitrogen atom.

Properties

IUPAC Name

4-acetamido-N-(3-butoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-4-11-21-12-5-10-17-16(20)14-6-8-15(9-7-14)18-13(2)19/h6-9H,3-5,10-12H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDYFBHQVLDZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-4-acetamidobenzamide typically involves the reaction of 4-acetamidobenzoic acid with 3-butoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Butoxypropyl)-4-acetamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The butoxypropyl chain can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of butoxypropyl alcohols or carboxylic acids.

    Reduction: Formation of butoxypropylamines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-Butoxypropyl)-4-acetamidobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction processes or alteration of metabolic pathways.

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Key Substituents CAS Number
N-(3-Butoxypropyl)-4-acetamidobenzamide Benzamide - 4-acetamido group
- N-(3-butoxypropyl) chain
Not listed
Butachlor Chloroacetamide - 2-chloro group
- N-(butoxymethyl) chain
- 2,6-diethylphenyl substitution
23184-66-9
1,3-Butadiene Aliphatic diene - Two conjugated double bonds 106-99-0

Key Observations :

  • Butachlor shares the acetamide backbone but incorporates a chlorine atom and a bulky 2,6-diethylphenyl group, enhancing its herbicidal activity but increasing environmental persistence .
  • Unlike 1,3-Butadiene (a volatile hydrocarbon), both the target compound and Butachlor are polar, semi-volatile organics with implications for environmental partitioning .

Environmental Monitoring Data (From Evidence)

The provided evidence includes STORET codes for Butachlor, reflecting its detection in water, sediment, and biological tissues. These parameters highlight its environmental impact and regulatory scrutiny:

Compound Name STORET Code & Measurement Matrix Detection Range (Typical)
Butachlor 04026 (DISS WTR REC UG/L) Low ppb levels
30380 (SED DRY WT UG/KG) Moderate accumulation
30385 (TIS WET WT MG/KG) Bioaccumulation observed

Implications for this compound :

  • The alkoxypropyl chain could enhance adsorption to organic matter in sediments, similar to Butachlor’s behavior in aquatic systems .

Toxicity and Regulatory Status

  • Butachlor: Classified as a probable human carcinogen (EPA) due to chloroacetamide toxicity and persistence in water systems .
  • This compound: No direct regulatory data is available, but the lack of electronegative groups (e.g., Cl) suggests lower acute toxicity.

Research Findings and Gaps

  • Synthesis : The target compound’s synthesis likely mirrors methods for substituted benzamides, involving coupling of 4-acetamidobenzoic acid with 3-butoxypropylamine.
  • Stability : Alkoxy chains are prone to oxidative degradation, but the propyl spacer may slow hydrolysis compared to Butachlor’s methyl group.
  • Data Gaps: No peer-reviewed studies on the target compound were identified in the evidence. Further research is needed to confirm its environmental and toxicological profiles.

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